7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pyrazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole or pyrazine oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted pyrazole or pyrazine derivatives with various functional groups.
Scientific Research Applications
7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but with a pyrimidine ring instead of a pyrazine ring.
Pyrrolopyrazines: These compounds have a pyrrole ring fused with a pyrazine ring and exhibit different biological activities.
Uniqueness
7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of a methyl group at the 7-position. This structural feature can influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-4-8-5-7-2-3-9-10(6)7/h2-3,6,8H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXJRUFJNGIPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=CC=NN12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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